molecular formula C17H20O5S B2936771 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate CAS No. 1018137-87-5

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate

Cat. No.: B2936771
CAS No.: 1018137-87-5
M. Wt: 336.4
InChI Key: RPOUHLCLLZHOPB-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is an organic compound with a complex aromatic structure It is characterized by the presence of multiple methyl and methoxy groups attached to a benzene ring, along with a sulfonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylphenol followed by esterification with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonate ester can be reduced to a sulfonic acid or a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzoic acid.

    Reduction: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzenethiol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate ester group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate
  • 3,5-Dimethylphenyl 4-methylbenzenesulfonate
  • 2,5-Dimethoxy-4-methylbenzenesulfonate

Uniqueness

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both methoxy and methyl groups on the aromatic ring enhances its reactivity and potential for diverse chemical transformations. This compound’s unique structure makes it a valuable tool in various research applications.

Properties

IUPAC Name

(3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c1-11-6-12(2)8-14(7-11)22-23(18,19)17-10-15(20-4)13(3)9-16(17)21-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUHLCLLZHOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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